molecular formula C8H7BrOS B3347194 2-Bromo-6-(methylsulfanyl)benzaldehyde CAS No. 1289264-36-3

2-Bromo-6-(methylsulfanyl)benzaldehyde

Cat. No.: B3347194
CAS No.: 1289264-36-3
M. Wt: 231.11 g/mol
InChI Key: SSTYGNHMYAXFLW-UHFFFAOYSA-N
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Description

2-Bromo-6-(methylsulfanyl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position and a methylsulfanyl (SCH₃) group at the 6-position of the aromatic ring. Its molecular formula is C₈H₇BrOS, with a calculated molecular weight of 229.11 g/mol. The compound’s structure combines electrophilic (aldehyde), halogenated (bromine), and sulfur-containing (methylsulfanyl) functionalities, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-6-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTYGNHMYAXFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 6-(methylsulfanyl)benzaldehyde: The synthesis of 2-Bromo-6-(methylsulfanyl)benzaldehyde can be achieved by brominating 6-(methylsulfanyl)benzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Oxidation Product: 2-Bromo-6-(methylsulfanyl)benzoic acid.

    Reduction Product: 2-Bromo-6-(methylsulfanyl)benzyl alcohol.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 2-Bromo-6-(methylsulfanyl)benzaldehyde with two analogs: 2-Bromo-6-hydroxybenzaldehyde (hydroxyl substituent) and 2-Bromo-6-(piperidin-1-yl)benzaldehyde (piperidinyl substituent).

Property This compound 2-Bromo-6-hydroxybenzaldehyde 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Molecular Formula C₈H₇BrOS C₇H₅BrO₂ C₁₂H₁₄BrNO
Molecular Weight (g/mol) 229.11 (calculated) 215.03 (calculated) 268.15
Substituent at Position 6 Methylsulfanyl (SCH₃) Hydroxyl (OH) Piperidin-1-yl (C₅H₁₀N)
Solubility Likely soluble in ethanol, ether Soluble in ethanol, ether Likely soluble in organic solvents
Key Reactivity - Electrophilic aldehyde
- Bromine participates in cross-coupling
- SCH₃ may act as a weak electron donor
- Aldehyde reactions (e.g., condensation)
- Hydroxyl enables H-bonding and oxidation susceptibility
- Aldehyde and amine functionalities
- Piperidinyl group enhances basicity/nucleophilicity
Key Observations:

Electronic Effects: The methylsulfanyl group (SCH₃) is a weak electron donor via resonance, slightly activating the aromatic ring compared to the electron-withdrawing bromine. This contrasts with the hydroxyl group (OH), which is strongly electron-withdrawing due to its polarity and H-bonding capacity . The piperidinyl group introduces a bulky, basic nitrogen, altering solubility and reactivity (e.g., participation in acid-base reactions) .

Reactivity :

  • The bromine atom in all three compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The aldehyde group is reactive toward nucleophilic additions (e.g., formation of imines or hydrazones).

Biological Activity

2-Bromo-6-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It features a bromine atom and a methylsulfanyl group attached to a benzaldehyde ring, making it a significant intermediate in organic synthesis and a subject of interest in biological studies. This compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, altering their activity and potentially leading to therapeutic effects.
  • Signal Transduction Pathways : It may affect cellular signaling pathways by interacting with receptors or proteins, influencing cellular responses and processes such as apoptosis and proliferation .

Antimicrobial and Anticancer Properties

Recent studies have explored the potential of this compound in drug development, particularly for antimicrobial and anticancer applications. Its structural features suggest that it could exhibit significant biological effects:

  • Antimicrobial Activity : Preliminary biochemical studies indicate that brominated and sulfur-containing compounds can have antimicrobial properties, although specific data on this compound's efficacy is limited.
  • Anticancer Activity : Research has shown that compounds similar to this compound can disrupt microtubule formation in cancer cells, leading to apoptosis. This suggests potential for further development as an anticancer agent .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing derivatives of benzaldehydes, including this compound, demonstrated its utility as a building block for more complex molecules with potential therapeutic applications .
  • Biological Testing : Another investigation into structurally related compounds revealed that modifications in the benzaldehyde structure significantly influenced their biological activity against cancer cell lines. This highlights the importance of structural characteristics in determining efficacy .

Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity (IC50)Mechanism of Action
This compoundTBDTBDEnzyme inhibition, signal transduction
2-Bromo-4-(methylsulfanyl)benzaldehydeModerate0.075 µM (MCF-7 cells)Microtubule disruption
3-Fluoro-4-(methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneHigh0.033 µM (Hs578T cells)Apoptosis induction

Note: "TBD" indicates that specific data is yet to be determined or published.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(methylsulfanyl)benzaldehyde
Reactant of Route 2
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2-Bromo-6-(methylsulfanyl)benzaldehyde

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